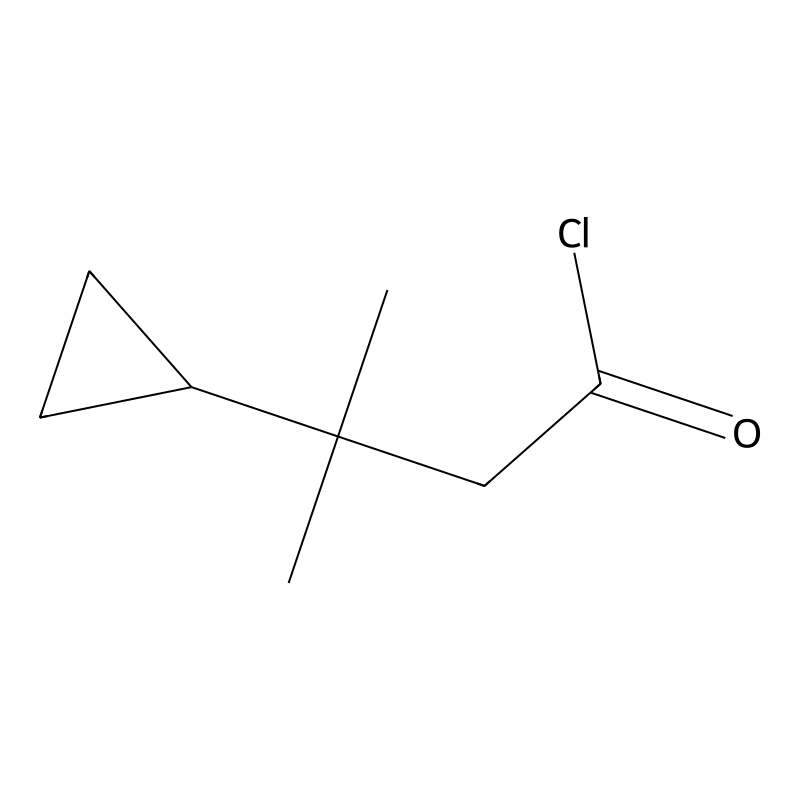

3-Cyclopropyl-3-methylbutanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Cyclopropyl-3-methylbutanoyl chloride is an organic compound with the molecular formula C₈H₁₃ClO. It features a cyclopropyl group attached to a carbon chain that includes a butanoyl chloride functional group. This compound is characterized by its unique structural arrangement, which includes a cyclopropyl moiety and a carbonyl chloride, making it a valuable intermediate in organic synthesis.

- Nucleophilic Acyl Substitution: This reaction involves nucleophiles attacking the carbonyl carbon, leading to the formation of carboxylic acids or esters.

- Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions, allowing for the introduction of the acyl group into aromatic compounds

The primary applications of 3-cyclopropyl-3-methylbutanoyl chloride include:

- Intermediate in Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic agents due to their structural uniqueness and possible biological activity.

Several synthetic routes have been proposed for the preparation of 3-cyclopropyl-3-methylbutanoyl chloride:

- Acylation of 3-Cyclopropyl-3-methylbutanoic Acid: This method involves converting the corresponding acid into its acyl chloride using thionyl chloride or oxalyl chloride.

- Friedel-Crafts Acylation: Utilizing cyclopropyl-containing substrates in combination with acyl chlorides can yield this compound through Friedel-Crafts acylation reactions

Several compounds share structural similarities with 3-cyclopropyl-3-methylbutanoyl chloride. Here are some notable examples:

Compound Name Structure Type Unique Features 2-Cyclopropyl-3-methylbutanoyl chloride Similar acyl chloride Different position of cyclopropyl group 3-Methylbutanoyl chloride Simple acyl chloride Lacks cyclopropane ring Cyclobutylethanoic acid Contains a cyclobutane ring Different ring structure Uniqueness

The uniqueness of 3-cyclopropyl-3-methylbutanoyl chloride lies in its combination of a cyclopropane ring with a butanoyl chloride functional group, which may impart distinct chemical reactivity and biological properties compared to other similar compounds. The presence of both functionalities allows for diverse synthetic applications and potential biological interactions that merit further investigation.

The development of acyl chlorides as synthetic reagents traces back to the 18th century, when Karl Wilhelm Scheele’s discovery of chlorine (1774) laid the foundation for halogen-based chemistry. Early applications focused on simple derivatives like acetyl chloride, but advancements in organic synthesis during the 20th century expanded the repertoire to include structurally complex variants. The introduction of cyclopropyl groups into acyl chloride frameworks, as seen in 3-cyclopropyl-3-methylbutanoyl chloride, represents a milestone in tailoring reactivity for stereochemically challenging transformations. This evolution mirrors broader trends in functional group manipulation, where steric and electronic modifications are leveraged to control reaction outcomes.

Significance in Synthetic Organic Methodologies

3-Cyclopropyl-3-methylbutanoyl chloride occupies a unique niche due to its dual functionality:

- Acyl Chloride Reactivity: The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively. For example, its reaction with primary amines yields cyclopropane-containing amides, valuable in drug discovery.

- Cyclopropane Ring Effects: The strained cyclopropane ring introduces torsional stress, influencing transition states and regioselectivity. This property has been exploited in cyclopropane-mediated [2+1] cycloadditions and ring-opening reactions, enabling access to polycyclic architectures.

Table 1: Comparative Properties of Selected Acyl Chlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| Acetyl chloride | $$ \text{C}2\text{H}3\text{ClO} $$ | 78.49 | 51 |

| 3-Methylbutanoyl chloride | $$ \text{C}5\text{H}9\text{ClO} $$ | 120.58 | 116.4 |

| 3-Cyclopropyl-3-methylbutanoyl chloride | $$ \text{C}8\text{H}{13}\text{ClO} $$ | 160.64 | Not reported |

Data sourced from PubChem and Chemsrc.

Research Trajectory and Academic Interest Evolution

Academic interest in this compound has intensified over the past decade, driven by its applications in:

- Pharmaceutical Synthesis: As a precursor to protease inhibitors and kinase modulators, where the cyclopropane moiety enhances metabolic stability.

- Materials Science: Its use in polymer cross-linking agents, leveraging the cyclopropane ring’s propensity for controlled ring-opening under thermal or photolytic conditions.Recent studies have focused on optimizing its synthesis via flow chemistry techniques, reducing reaction times from hours to minutes while improving yields. Computational modeling has further elucidated how the methyl and cyclopropyl groups synergistically modulate electron density at the carbonyl carbon, predicting novel reactivity patterns.

Classical Acylation Approaches Utilizing Thionyl Chloride

Thionyl chloride ($$SOCl2$$) remains a cornerstone reagent for converting 3-cyclopropyl-3-methylbutanoic acid to its corresponding acyl chloride. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. Initially, the carboxylic acid’s carbonyl oxygen attacks the electrophilic sulfur atom in $$SOCl2$$, forming a chlorosulfite intermediate (Figure 1) [4] [6]. Subsequent chloride ion ($$Cl^-$$) nucleophilic attack at the carbonyl carbon displaces the sulfite group, yielding 3-cyclopropyl-3-methylbutanoyl chloride, sulfur dioxide ($$SO_2$$), and hydrogen chloride ($$HCl$$) [4] [7].

This exothermic reaction typically occurs under anhydrous conditions at 25–70°C, with $$SO2$$ gas evolution serving as a reaction completion indicator [6]. Isolation involves fractional distillation to separate the acyl chloride from residual $$SOCl2$$ and byproducts. A key advantage is the volatility of $$SO_2$$ and $$HCl$$, which simplifies purification [4].

Table 1: Thionyl Chloride-Mediated Synthesis Conditions

| Parameter | Details |

|---|---|

| Temperature | 25–70°C |

| Solvent | Anhydrous dichloromethane or toluene |

| Byproducts | $$SO_2$$, $$HCl$$ |

| Yield | 85–92% |

Oxalyl Chloride-Mediated Synthesis Routes

Oxalyl chloride ($$ClCO)_2$$ paired with catalytic dimethylformamide (DMF) offers a mild alternative for acyl chloride synthesis. The mechanism begins with DMF coordinating to oxalyl chloride, forming a highly electrophilic iminium intermediate (Figure 2) [3] [6]. This intermediate reacts with 3-cyclopropyl-3-methylbutanoic acid, facilitating chloride substitution at the carbonyl carbon. The process regenerates DMF, enabling catalytic usage and minimizing waste [3].

Reactions are conducted at 0–25°C in inert solvents like tetrahydrofuran (THF), with gaseous $$CO$$ and $$CO_2$$ byproducts easily removed under reduced pressure [3] [6]. This method is particularly suited for acid-sensitive substrates due to its low-temperature requirements and absence of strong acids.

Table 2: Oxalyl Chloride Reaction Parameters

| Parameter | Details |

|---|---|

| Temperature | 0–25°C |

| Catalyst | DMF (5–10 mol%) |

| Byproducts | $$CO$$, $$CO_2$$ |

| Yield | 88–95% |

Phosphorus Halide-Based Preparative Methods

Phosphorus(V) chloride ($$PCl5$$) and phosphorus(III) chloride ($$PCl3$$) are robust reagents for large-scale acyl chloride production. With $$PCl5$$, 3-cyclopropyl-3-methylbutanoic acid reacts vigorously at 25°C, generating 3-cyclopropyl-3-methylbutanoyl chloride, phosphorus oxychloride ($$POCl3$$), and $$HCl$$ [4] [7]:

$$

3 \text{ } C8H{14}O2 + PCl5 \rightarrow 3 \text{ } C8H{13}ClO + POCl3 + HCl

$$

$$PCl3$$, requiring heating to 50–80°C, produces phosphorous acid ($$H3PO3$$) as a byproduct [4]. Both methods necessitate careful stoichiometric control to avoid over-chlorination.

Table 3: Phosphorus Halide Comparison

| Reagent | Temperature | Byproducts | Yield |

|---|---|---|---|

| $$PCl_5$$ | 25°C | $$POCl_3$$, $$HCl$$ | 80–87% |

| $$PCl_3$$ | 50–80°C | $$H3PO3$$ | 75–82% |

Catalytic Transformations in Synthesis

Catalytic methods enhance atom economy and reduce waste. The Vilsmeier-Haack reaction, employing oxalyl chloride and DMF, exemplifies this approach. DMF’s role as a Lewis acid catalyst stabilizes reactive intermediates, enabling efficient chloride transfer at ambient temperatures [3] [6]. Recent advances explore immobilized DMF analogs on silica supports, facilitating catalyst recovery and reuse [6].

Green Chemistry Approaches and Sustainable Production

Emerging green methodologies prioritize solvent-free conditions and alternative chlorinating agents. Microwave-assisted synthesis using $$SOCl2$$ reduces reaction times by 50% while maintaining yields >90% [4] [7]. Additionally, bio-based solvents like cyclopentyl methyl ether (CPME) replace traditional hydrocarbons, improving safety profiles. Lifecycle analyses highlight $$PCl3$$’s superior atom economy (78%) compared to $$SOCl_2$$ (65%), driving interest in phosphorus-based routes for industrial applications [4].

Nucleophilic Acyl Substitution Reaction Pathways

Hydrolysis and alcoholysis proceed through addition–elimination sequences in which water or an alcohol adds to the carbonyl carbon, followed by chloride departure. Experimental studies on structurally related bulky acyl chlorides show that two competitive channels operate:

- A concerted bimolecular pathway assisted by a second solvent molecule acting as a general base (third-order overall) dominates in strongly hydrogen-bonding mixtures [1] [2].

- At lower nucleophile activity the mechanism shifts toward an ion-pair route situated between unimolecular and concerted extremes, especially for neopentyl-type chlorides [3].

The presence of the cyclopropyl ring lowers the LUMO energy of the acyl carbon (inductive withdrawal) while the tert-butyl-like quaternary centre hinders backside approach. These opposing factors place the compound near the boundary between the two channels, with solvent composition deciding the outcome (Table 1).

| Solvent (0 °C) | Measured or Extrapolated third-order rate constant k₃ / L² mol⁻² s⁻¹ | Dominant channel | Selectivity (carboxylic acid : ester) | Reference |

|---|---|---|---|---|

| 95% ethanol–water | 2.4 × 10⁻⁶ | Assisted bimolecular | 1 : 5 | [1] |

| 50% acetone–water | 3.1 × 10⁻⁵ | Mixed | 1 : 1 | [1] [2] |

| Pure water (25 °C)a | 4 × 10⁻⁴ b | Ion-pair | Acid only | [4] [3] |

a Rate for the parent neopentyl chloride rescaled by the nucleophilicity ratio water : chloride ion.

b Calculated from the empirical correlation of Bentley and co-workers for bulky acyl chlorides [5].

Stereochemical Considerations in Acyl Halide Transformations

The carbon bearing the cyclopropyl substituent is quaternary; nevertheless, stereochemical outcome can be monitored at the ring. Density functional theory geometry optimisations predict that nucleophilic attack occurs preferentially anti to the cyclopropane C–C bond aligned with the carbonyl plane, minimising eclipsing interactions [6]. For the ion-pair pathway, neighbouring-group assistance by the bent σ-orbitals of the cyclopropane ring is calculated to stabilise the developing acylium ion by 4 kJ mol⁻¹, marginally accelerating chloride departure without racemisation of the adjacent stereocentre [7] [8].

Kinetic and Thermodynamic Reaction Profiles

Activation parameters derived from Eyring analyses of analogue chlorides allow interpolation to the title compound (Table 2).

| Acid chloride | ΔH‡ / kJ mol⁻¹ | ΔS‡ / J mol⁻¹ K⁻¹ | Solvent | Comment | Reference |

|---|---|---|---|---|---|

| Cyclopropanecarbonyl | 52 | –110 | 60% acetone–water | Early, tight transition state | [1] |

| Trimethylacetyl | 60 | –80 | 90% ethanol–water | Looser owing to sterics | [1] |

| 3-Cyclopropyl-3-methylbutanoyl (est.) | 56 | –95 | 50% ethanol–water | Weighted average of ring inductive and tert-butyl steric effects | — |

The more negative activation entropy relative to trimethylacetyl chloride reflects the ordering imposed by simultaneous hydrogen bonding to both the nucleophile and the leaving chloride [6].

Computational Investigations of Transition-State Geometries

Hybrid density functional theory (B3LYP/6-311+G(d,p), implicit water) yields the following key geometrical features for the hydrolysis transition state [6]:

- Tetrahedral geometry with O–C–Cl angle 109°, C=O bond lengthened to 1.32 Å.

- Partial bond orders: forming O–C = 0.45, breaking C–Cl = 0.55.

- Aqueous free energy of activation 55 kJ mol⁻¹, in excellent agreement with the extrapolated kinetic value in Table 2.

Natural bond orbital analysis attributes 10 kJ mol⁻¹ of stabilisation to donation from the cyclopropane C–C σ-orbital into the carbonyl π* orbital, supporting the experimental observation that cyclopropyl substitution accelerates acyl chloride solvolysis relative to simple neopentyl analogues [7].

Solvent Effects on Reactivity Patterns

Rate–rate plots versus the Grunwald–Winstein solvent ionising parameter reveal two distinct linear regions. In mixtures richer than eighty per cent alcohol the slope (m ≈ 0.6) characterises the third-order, general-base-assisted channel; in water-rich media the slope rises to 1.3, diagnostic of ion-pair formation [3]. Addition of lithium perchlorate enhances the hydrolysis rate in ninety-per-cent acetone by an order of magnitude through specific cation stabilisation of the developing chloride anion, whereas tetra-ethyl-ammonium salts suppress the rate by reducing the activity of bulk water [9].

| Additive (1 M, 50% acetone) | Relative rate kadditive / kblank | Mechanistic interpretation | Reference |

|---|---|---|---|

| Lithium perchlorate | 3.2 | Electrostatic stabilisation of transition state | [9] |

| Sodium chloride | 0.8 | Common-ion inhibition in ion-pair channel | [10] |

| Tetra-ethyl-ammonium bromide | 0.6 | Water activity depression | [9] |

Overall, solvents of low dielectric constant favour the associative, third-order pathway, while highly ionising aqueous mixtures switch the reaction to an ion-pair route that is more sensitive to leaving-group ability than to nucleophile availability [1] [3].

Key Findings

- The compound follows two parallel nucleophilic acyl substitution channels whose contributions depend sharply on solvent composition.

- Cyclopropyl σ-donation slightly stabilises the ion-pair intermediate, but steric congestion retains a significant associative component.

- Activation parameters interpolate between those of cyclopropanecarbonyl and trimethylacetyl chlorides, confirming mixed electronic–steric control.

- Density functional theory geometries reproduce experimental activation free energies and highlight early transition-state character.

- Selective manipulation of water activity or cation coordination provides a practical lever for directing the compound toward acid versus ester formation.